molecular formula C31H28N2O5 B4985545 2-Phenylethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4985545
M. Wt: 508.6 g/mol
InChI Key: LNVGPQZWGATCEC-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline carboxylate family, characterized by a fused bicyclic scaffold with substituents influencing electronic, steric, and pharmacological properties. Key structural features include:

  • 2-Phenylethyl ester group: Enhances lipophilicity compared to shorter alkyl esters (e.g., methyl or ethyl) .
  • 7-Phenyl group: Adds steric bulk, which may influence molecular conformation and crystal packing .

Properties

IUPAC Name

2-phenylethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O5/c1-20-28(31(35)38-16-15-21-9-4-2-5-10-21)29(23-13-8-14-25(17-23)33(36)37)30-26(32-20)18-24(19-27(30)34)22-11-6-3-7-12-22/h2-14,17,24,29,32H,15-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVGPQZWGATCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrophenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties
Compound Name Substituents (Position) Ester Group Melting Point (°C) Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Nitrophenyl (4), Phenyl (7) 2-Phenylethyl N/A ~529* High lipophilicity, nitro group
Pyridin-3-yl methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-... (B4) 2-Nitrophenyl (4) Pyridin-3-yl methyl N/A ~437 Electron-withdrawing nitro (ortho)
Octadecyl 2-methyl-4-(3-nitrophenyl)-5-oxo-... (10b) 3-Nitrophenyl (4) Octadecyl 120–122 580 Long alkyl chain, high lipophilicity
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-... (CAS 1360869-92-6) 3-Hydroxyphenyl (4), Phenyl (7) Ethyl N/A 403.5 Hydroxyl group for H-bonding
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... () 4-Methoxyphenyl (4) Methyl N/A 327.37 Electron-donating methoxy group

*Calculated based on formula C₃₀H₂₇N₃O₅.

Key Observations :

  • Octadecyl esters (e.g., 10b) exhibit even higher lipophilicity but lower solubility .
  • Substituent Effects: Nitro vs. Methoxy/Hydroxyl: The 3-nitrophenyl group (target) provides stronger electron-withdrawing effects than 4-methoxyphenyl () or 3-hydroxyphenyl (), which may influence redox properties and P-gp inhibition . Position of Nitro: Ortho-nitro (B4 in ) vs.
Crystallographic and Conformational Analysis
  • Crystal Packing : The target compound’s 7-phenyl group may induce steric hindrance, leading to distinct packing patterns compared to derivatives with smaller substituents (e.g., methyl in ). Hydrogen bonding (N–H···O) is common in this family, as seen in and .
  • Ring Puckering : The hydropyridine ring adopts a sofa conformation in ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-... (). The 3-nitrophenyl group in the target compound may distort this conformation due to steric and electronic effects .

Contradictions/Unresolved Aspects :

  • While nitro groups enhance P-gp inhibition , they may reduce antioxidant efficacy compared to electron-donating substituents .
  • The impact of ester chain length (e.g., phenethyl vs. octadecyl) on bioavailability remains underexplored in pharmacological studies.

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